
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester is a complex organic compound with a unique structure that combines ester and amine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester typically involves esterification and amidation reactions. The starting materials include acetic acid derivatives and phenolic compounds. The reaction conditions often require the use of catalysts, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions due to its ester and amine functionalities. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The ester and amine groups can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and functional groups make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active carboxylic acids, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, (2-ethoxycarbonyl-6-isopropyl)phenoxy-, 2-(dimethylamino)ethyl ester
- Acetic acid, (2-ethoxycarbonyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester
- Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, ethyl ester
Uniqueness
The uniqueness of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-(dimethylamino)ethyl ester lies in its specific combination of ester and amine functionalities, which allows for diverse chemical reactivity and biological interactions. Compared to similar compounds, its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
52073-13-9 |
|---|---|
Formule moléculaire |
C19H29NO5 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
ethyl 2-[2-[2-(dimethylamino)ethoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H29NO5/c1-7-23-19(22)17-14(4)8-9-15(13(2)3)18(17)25-12-16(21)24-11-10-20(5)6/h8-9,13H,7,10-12H2,1-6H3 |
Clé InChI |
LXACVVADKCRIQI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1OCC(=O)OCCN(C)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



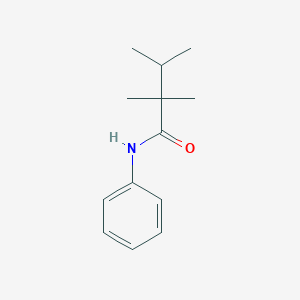



![9H-Imidazo[4,5-F]quinazoline](/img/structure/B13953787.png)

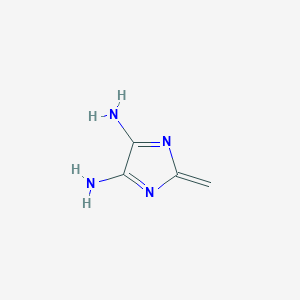
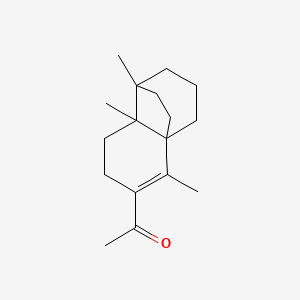
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)
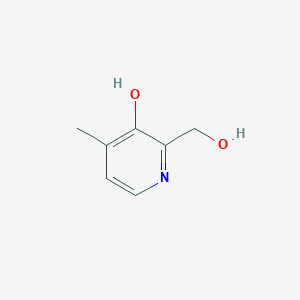
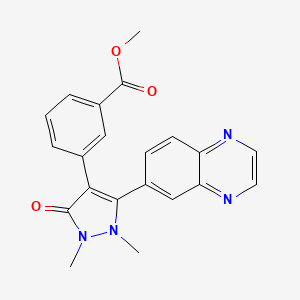
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
